N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a benzo[d]thiazole ring and a methoxyphenoxy group, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Attachment of the acetamide group: The benzo[d]thiazole intermediate is then reacted with chloroacetyl chloride to introduce the acetamide functionality.
Introduction of the methoxyphenoxy group: Finally, the acetamide intermediate is reacted with 2-methoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(benzo[d]thiazol-2-yl)-2-(2-chlorophenoxy)acetamide: Contains a chloro group instead of a methoxy group.
N-(benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide: Features a nitro group in place of the methoxy group.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C16H14N2O3S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-7-3-4-8-13(12)21-10-15(19)18-16-17-11-6-2-5-9-14(11)22-16/h2-9H,10H2,1H3,(H,17,18,19) |
InChI Key |
ZFHWSHNCLGDAIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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